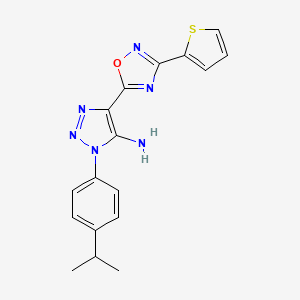

ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate

説明

Synthesis Analysis

The synthesis of ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate involves a reaction with paraformaldehyde, 1,4-dioxane, and concentrated hydrochloric acid . The crude product is separated by silica gel column chromatography with petroleum ether-ethyl acetate .Molecular Structure Analysis

The molecular formula of ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is C10H16N2O2 . Its molecular weight is 196.25 . The InChI code is 1S/C10H16N2O2/c1-5-14-10(13)6-9-7(2)11-12(4)8(9)3/h5-6H2,1-4H3 .Physical And Chemical Properties Analysis

Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is a solid or viscous liquid at room temperature . The storage temperature is recommended to be at room temperature, sealed in dry conditions .科学的研究の応用

Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)

- Application : Developing specific antibodies recognizing asialo-erythropoietin molecules could lead to a confirmation test based on the analysis of the asialopattern EPO .

Antileishmanial Activity

Antimalarial Evaluation

- Application : Investigating its mechanism of action and optimizing its antimalarial properties could be valuable .

Amino Protection Reactions

- Application : Further exploration of its reactivity and versatility in synthetic pathways could enhance its utility .

Biological Activity Screening

- Application : High-throughput screening assays could identify its interactions with biological targets .

Chemical Synthesis

Safety and Hazards

Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is associated with several safety hazards. It may cause skin irritation, serious eye irritation, and respiratory irritation . The safety information pictograms indicate a GHS07 signal word warning . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

作用機序

Target of Action

Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .

Mode of Action

It is known that pyrazole derivatives interact with their targets to exert their effects

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

特性

IUPAC Name |

ethyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-10(13)6-9-7(2)11-12(4)8(9)3/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPADBJAWODCXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N(N=C1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B2434085.png)

![N-(3,4-dimethoxyphenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2434088.png)

![2-amino-N-(3-ethoxypropyl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2434091.png)

![9,11-Dibromo-5,6-dihydrobenzo[c]acridine](/img/structure/B2434096.png)

![5-(furan-2-yl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2434097.png)

![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenethylurea](/img/structure/B2434099.png)

![3-(2-chlorobenzyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2434105.png)